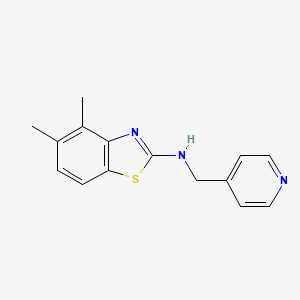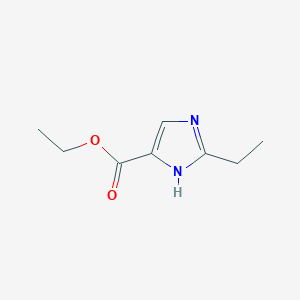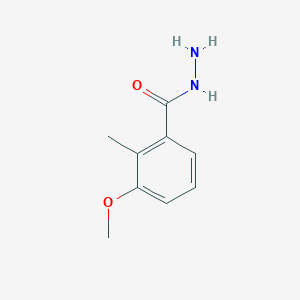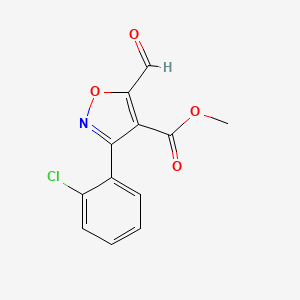
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate
説明
科学的研究の応用
1. Synthesis and Tautomeric Structures in Novel Dye Applications
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate is related to ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, which has been used in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes, characterized by their solvatochromic behavior and tautomeric structures, have potential applications in various solvent conditions, showing changes in visible absorption maxima under acid and base effects (Karcı & Karcı, 2012).
2. Role in Antimicrobial Activity
This compound is closely related to ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which have shown significant antimicrobial activities. These derivatives have been synthesized through base protanated reactions and evaluated using the minimum inhibitory concentration (MIC) method, indicating potential in developing new antimicrobial agents (Prasad et al., 2017).
3. Application in Organic Synthesis and Medicinal Chemistry
The compound is structurally related to methyl-3-aminothiophene-2-carboxylate, a key intermediate in organic synthesis, medicine, dyes, and pesticides. Studies on its crystal structure and computational analysis reveal significant insights into its properties, especially how amino and carboxyl groups participate in various inter- and intra-interactions, making it valuable for medicinal and synthetic chemistry applications (Tao et al., 2020).
4. Synthesis of Constrained Tryptophan Derivatives
Derivatives of this compound have been used in the synthesis of conformationally constrained tryptophan analogs for peptide and peptoid conformation elucidation studies. These analogs have a bridging ring that limits conformational flexibility while allowing further derivatization, essential in understanding peptide structures (Horwell et al., 1994).
特性
IUPAC Name |
methyl 2-amino-4-phenyl-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-11(10-7-5-4-6-8-10)12(14(16)19-13)15(17)18-3/h4-9H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFHOYZKULNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)


![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)








![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)